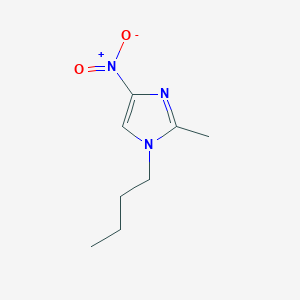

1-N-butyl-2-methyl-4-nitroimidazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-butyl-2-methyl-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-4-5-10-6-8(11(12)13)9-7(10)2/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJVHLRSLFVNTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(N=C1C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384252 | |

| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135009-57-3 | |

| Record name | 1-Butyl-2-methyl-4-nitro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Imidazole Scaffolds in Advanced Chemical Research

The imidazole (B134444) scaffold, a five-membered aromatic ring with two nitrogen atoms, is a cornerstone of modern chemical and medicinal research. Its unique structural features, including the capacity for hydrogen bonding, and its electron-rich nature, allow it to interact readily with a variety of biological molecules like enzymes and receptors. nih.govresearchgate.netresearchgate.net This versatility has made imidazole and its derivatives a central focus in the development of new therapeutic agents. researchgate.net The imidazole ring is a key component in several naturally occurring molecules, such as the amino acid histidine and nucleic acids, as well as in numerous synthetic drugs. nih.govbiomedpharmajournal.org

The ability to easily modify the imidazole structure allows chemists to fine-tune the properties of resulting compounds, leading to the discovery of molecules with a wide range of biological activities. researchgate.net

Academic Importance of Nitroimidazole Derivatives in Synthetic and Mechanistic Studies

The introduction of a nitro group to the imidazole (B134444) ring creates a class of compounds known as nitroimidazoles, which have been a subject of intense academic and industrial research since the 1950s. nih.gov The first discovered nitroimidazole, azomycin (B20884) (2-nitroimidazole), was isolated from a natural source and demonstrated antibacterial properties. nih.gov This discovery spurred the synthesis and investigation of a vast number of nitroimidazole derivatives. nih.gov

From a synthetic and mechanistic standpoint, nitroimidazoles are fascinating molecules. The nitro group is a strong electron-withdrawing group, which significantly influences the chemical reactivity of the imidazole ring. The position of the nitro group (at C2, C4, or C5) dictates the chemical behavior and, consequently, the biological activity of the compound. nih.gov Researchers have developed various synthetic routes to access different nitroimidazole isomers, often involving multi-step processes. nih.gov

The mechanism of action of many nitroimidazole-based drugs is believed to involve the reduction of the nitro group under hypoxic (low oxygen) conditions, generating reactive intermediates that can interact with cellular components. nih.gov This property is particularly relevant in the study of cancer and infectious diseases.

Specific Research Context of 1 N Butyl 2 Methyl 4 Nitroimidazole Within Imidazole Chemistry

N-Alkylation Methodologies for Imidazole Core

The N-alkylation of the imidazole ring is a fundamental transformation in the synthesis of this compound. The presence of two nitrogen atoms in the unsymmetrical 2-methyl-4(5)-nitroimidazole precursor presents a challenge in controlling the site of alkylation.

Regioselective N-Alkylation at N1-Position of Nitroimidazoles

The alkylation of 2-methyl-4(5)-nitroimidazole can result in two potential isomers: 1-alkyl-2-methyl-4-nitroimidazole and 1-alkyl-2-methyl-5-nitroimidazole. Achieving regioselectivity in favor of the desired 4-nitro isomer is paramount. The outcome of the alkylation is governed by a combination of electronic and steric factors. otago.ac.nz

The electron-withdrawing nature of the nitro group at the C4 position deactivates the adjacent N3 nitrogen, making the more distant N1 nitrogen the preferred site for electrophilic attack. otago.ac.nz Furthermore, the steric hindrance imposed by the methyl group at the C2 position also directs the incoming alkyl group to the less hindered N1 position. In basic media, where the imidazole anion is the reacting species, these factors lead to a strong preference for the formation of the 1-alkyl-4-nitro isomer. otago.ac.nz Studies have demonstrated that for 4-nitroimidazole, alkylation is favored at the N-1 position, achieving total regioselectivity. researchgate.net In acidic conditions, the reaction can be more complex, with temperature playing a key role in determining the isomeric ratio. rsc.org

Application of Phase Transfer Catalysis in N-Alkylation Reactions

Phase Transfer Catalysis (PTC) has emerged as a highly effective method for the N-alkylation of nitroimidazoles, offering significant advantages over conventional techniques. tandfonline.comacsgcipr.org The solid-liquid PTC system is particularly noteworthy. tandfonline.comtandfonline.com This method typically involves a solid inorganic base, such as potassium carbonate (K2CO3), an organic solvent like acetonitrile, and a phase-transfer catalyst, most commonly a quaternary ammonium (B1175870) salt like tetrabutylammonium bromide (TBAB). tandfonline.comresearchgate.net

The catalyst facilitates the transfer of the imidazole anion from the solid phase (or an interface) to the organic phase, where it can react with the alkyl halide. acsgcipr.org This technique avoids the need for strong bases like sodium alcoholates or expensive and high-boiling point solvents such as DMF, which are often required in other methods. tandfonline.com The benefits of the solid-liquid PTC method include excellent yields, shorter reaction times, milder reaction conditions (including room temperature), and simplified work-up procedures. tandfonline.comresearchgate.net

Influence of Reaction Conditions on Alkylation Regioselectivity and Yield

The choice of reaction conditions—specifically the base, solvent, and temperature—has a profound impact on the yield and regioselectivity of the N-alkylation reaction.

Base and Solvent: Research indicates that the combination of potassium carbonate (K2CO3) as a base and acetonitrile as a solvent provides superior yields compared to other systems like KOH/DMSO, K2CO3/DMF, or KOH in various solvents. The use of KOH as a base generally results in lower yields.

Temperature: While some PTC methods operate at elevated temperatures of 60-80°C to ensure a reasonable reaction rate tandfonline.com, it has been demonstrated that the N-alkylation of 2-methyl-4(5)-nitroimidazole can proceed with high efficiency at room temperature using a PTC system. researchgate.net Heating the reaction to 60°C can significantly improve yields and shorten reaction times, which typically range from one to three hours under these conditions. researchgate.net

The following table summarizes the effect of different reaction conditions on the alkylation of nitroimidazoles.

| Starting Material | Alkylating Agent | Base | Solvent | Temp. (°C) | Yield (%) | Reference |

| 4-Nitroimidazole | Benzyl Bromide | K2CO3 | CH3CN | 60 | 85 | |

| 4-Nitroimidazole | Ethyl Bromoacetate | K2CO3 | CH3CN | 60 | 81 | |

| 2-Methyl-4(5)-nitroimidazole | Benzyl Bromide | K2CO3 | CH3CN | RT | 94 | researchgate.net |

| 2-Methyl-4(5)-nitroimidazole | n-Butyl Bromide | K2CO3 | CH3CN | RT | 90 | researchgate.net |

| 2-Methyl-4(5)-nitroimidazole | Ethyl Chloroacetate | K2CO3 | CH3CN | 70-80 | 90 | tandfonline.com |

Synthesis of N-Butyl Substituted Nitroimidazoles via Alkyl Halides

The direct synthesis of this compound is efficiently accomplished through the reaction of 2-methyl-4(5)-nitroimidazole with a butyl halide, such as n-butyl bromide. tandfonline.comresearchgate.net The solid-liquid phase-transfer catalytic method is highly suitable for this transformation.

In a typical procedure, a mixture of 2-methyl-4(5)-nitroimidazole, n-butyl bromide, potassium carbonate, and a catalytic amount of tetrabutylammonium bromide (TBAB) in acetonitrile is stirred at either room temperature or a moderately elevated temperature. tandfonline.comresearchgate.net The reaction is highly regioselective, yielding the desired N1-alkylated 4-nitro isomer as the predominant product with excellent yields, often exceeding 90%. researchgate.net The simple work-up procedure and mild conditions make this a preferred route for synthesizing N-butyl and other N-alkyl substituted nitroimidazoles. researchgate.net

The table below illustrates the yields obtained for the synthesis of various 1-alkyl-2-methyl-4-nitroimidazoles using the PTC method with different alkyl halides.

| Alkyl Halide (RX) | Reaction Time (h) | Yield (%) | Reference |

| CH3I | 0.5 | 96 | tandfonline.com |

| C2H5Br | 0.5 | 95 | tandfonline.com |

| n-C4H9Br | 1.0 | 94 | tandfonline.com |

| n-C4H9Br | 18.0 | 90 | researchgate.net |

| C6H5CH2Cl | 0.5 | 95 | tandfonline.com |

| C6H5CH2Cl | 18.0 | 94 | researchgate.net |

Derivatization at Other Positions of the Imidazole Ring for Analogue Development (e.g., C2, C4/C5)

To develop analogues and explore structure-activity relationships, modifications can be introduced at other positions of the imidazole ring.

Derivatization at the C4 or C5 position often involves nucleophilic substitution of a suitable leaving group. For instance, the synthesis of the immunosuppressive drug Azathioprine involves the condensation of 4-chloro-1-methyl-5-nitro-1H-imidazole with 6-mercaptopurine. nih.gov This reaction demonstrates that a halogen atom at the C4/C5 position can be effectively displaced by a sulfur nucleophile, providing a pathway to a wide range of analogues by varying the nucleophile. nih.gov

Modification at the C2 position is more challenging. One potential route could involve starting with a precursor like 2-bromo-4-nitroimidazole. nih.gov Following N-alkylation with a butyl group, the bromo-substituent at the C2 position could potentially be replaced or modified through cross-coupling reactions, although this specific pathway for the target compound is not extensively documented.

Synthesis of N-Alkyl-2-methyl-4-nitro-1H-imidazol-3-ium Salts

The synthesis of N-Alkyl-2-methyl-4-nitro-1H-imidazol-3-ium salts involves the quaternization of the N3 nitrogen of a 1-N-alkyl-2-methyl-4-nitroimidazole. A straightforward and high-yielding method to achieve this is through simple protonation. researchgate.net

A series of protic 4-nitroimidazolium salts have been synthesized by reacting N¹-Alkyl-2-methyl-4-nitro-1H-imidazoles, including the N-butyl derivative, with various Brønsted acids such as 3,5-dinitrobenzoic acid and 5-nitrophthalic acid. researchgate.net These acid-base reactions proceed smoothly and result in the formation of the desired imidazolium (B1220033) salts in excellent yields (95–99%). researchgate.net An alternative approach for creating imidazolium salts involves the reaction of 1-alkylimidazoles with alkylating agents like dimethyl sulfate (B86663) or diethyl sulfate, which yields 1,3-dialkylimidazolium salts. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Proton NMR (¹H-NMR) spectroscopy for this compound provides distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment surrounding the protons.

In a typical ¹H-NMR spectrum of this compound, the proton on the imidazole ring (H-5) is expected to appear as a singlet in the downfield region, typically around 8.32 ppm, due to the deshielding effects of the aromatic ring and the adjacent electron-withdrawing nitro group. nih.gov The protons of the N-butyl group exhibit characteristic multiplicities and chemical shifts. The methylene (B1212753) protons directly attached to the imidazole nitrogen (N-CH₂) appear as a triplet at approximately 3.98 ppm. The subsequent methylene groups of the butyl chain appear progressively upfield: the quintet for the -CH₂-CH₂-CH₂-N protons is observed around 1.71-1.65 ppm, and the sextet for the -CH₃-CH₂-CH₂- protons is found near 1.30-1.23 ppm. The terminal methyl group (-CH₃) of the butyl chain appears as a triplet at approximately 0.90-0.88 ppm. The methyl group attached to the imidazole ring (Im-CH₃) typically resonates as a singlet around 2.35 ppm. nih.gov

Interactive Data Table: ¹H-NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole ring H | 8.32 | Singlet |

| N-CH₂- | 3.98 | Triplet |

| Im-CH₃ | 2.35 | Singlet |

| -CH₂-CH₂-CH₂-N | 1.71-1.65 | Quintet |

| -CH₃-CH₂-CH₂- | 1.30-1.23 | Sextet |

| CH₃-CH₂- | 0.90-0.88 | Triplet |

Note: Data is based on reported values for this compound. nih.gov

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. In the ¹³C-NMR spectrum of this compound, the carbon atoms of the imidazole ring are typically observed in the range of 120-150 ppm. Specifically, the C4 carbon bearing the nitro group is expected to be significantly downfield. For a closely related compound, 1-isobutyl-2-methyl-4-nitro-1H-imidazole, the imidazole carbon signals were observed at 145.31 ppm (Im-C4), 145.02 ppm (Im-C2), and 122.35 ppm (Im-C5). nih.gov The carbon of the methyl group attached to the imidazole ring (Im-CH₃) would likely appear around 12-14 ppm. The carbons of the n-butyl group would show distinct signals, with the N-CH₂ carbon appearing around 45-55 ppm, and the other carbons of the chain resonating at higher fields.

Interactive Data Table: Expected ¹³C-NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Im-C2 | ~145 |

| Im-C4 | ~145 |

| Im-C5 | ~122 |

| N-CH₂- | 45-55 |

| -CH₂-CH₂-CH₂-N | 30-35 |

| -CH₃-CH₂-CH₂- | 19-25 |

| CH₃-CH₂- | 13-15 |

| Im-CH₃ | 12-14 |

Note: These are expected values based on data from structurally similar compounds. nih.govutoronto.ca

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂), which are expected to appear in the regions of 1550-1500 cm⁻¹ and 1370-1300 cm⁻¹, respectively. utoronto.ca The C-H stretching vibrations of the aromatic imidazole ring and the aliphatic butyl and methyl groups would be observed in the 3150-2850 cm⁻¹ range. Specifically, aromatic C-H stretches typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the imidazole ring would likely be present in the 1600-1450 cm⁻¹ region.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3150-3050 |

| Aliphatic C-H Stretch | 2960-2850 |

| C=N Stretch (Imidazole) | 1600-1550 |

| Asymmetric NO₂ Stretch | 1550-1500 |

| C=C Stretch (Imidazole) | 1500-1450 |

| Symmetric NO₂ Stretch | 1370-1300 |

Note: These are expected frequency ranges based on the analysis of nitroimidazoles and related structures. utoronto.caresearchgate.net

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₈H₁₃N₃O₂), the calculated molecular weight is 183.21 g/mol . researchgate.net Electrospray ionization (ESI) is a soft ionization technique often coupled with mass spectrometry (ESI-MS) that is well-suited for analyzing nitroimidazoles. researchgate.net

In an ESI-MS experiment, the compound would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 184.21. The fragmentation of nitroimidazoles in the mass spectrometer often involves the loss of the nitro group (NO₂) or parts of it. mdpi.com Common fragmentation pathways for nitroimidazoles include the loss of NO₂ (a loss of 46 Da) and HONO (a loss of 47 Da). mdpi.com Further fragmentation of the butyl side chain would also be observed.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

For a related compound, 2-(2-methyl-4-nitro-1H-imidazol-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide, a monoclinic space group P2₁/n was determined with specific unit-cell parameters. jsac.or.jp Such an analysis for this compound would provide unequivocal proof of its structure, including the planarity of the imidazole ring and the conformation of the butyl chain in the solid state. It would also reveal details about how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

Spectroscopic Analysis of Electronic Transitions (e.g., UV-Vis Spectroscopy in related studies)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For nitroaromatic compounds like this compound, the UV-Vis spectrum is characterized by absorptions arising from π → π* and n → π* electronic transitions.

Studies on other nitroimidazoles have shown characteristic absorption maxima. For instance, a 2-nitroimidazole (B3424786) derivative showed a UV-Vis absorption maximum at 316 nm. utoronto.ca The position and intensity of these absorption bands are sensitive to the solvent and the substitution pattern on the imidazole ring. The analysis of the UV-Vis spectrum of this compound would provide valuable information about its electronic structure and conjugation. The voltammetric reduction of other 4-nitroimidazole derivatives has also been studied using UV-Vis spectroscopy to understand their solution chemistry. researchgate.net

Computational Chemistry and Quantum Mechanical Investigations of 1 N Butyl 2 Methyl 4 Nitroimidazole

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. researchgate.net It is widely employed to determine optimized molecular geometries, electronic properties, and vibrational frequencies of nitroimidazole compounds. nih.gov For 1-N-butyl-2-methyl-4-nitroimidazole, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are essential for obtaining a precise understanding of its structural and electronic makeup. nih.govuantwerpen.be These calculations yield key parameters like bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional model of the molecule. The optimization process seeks the lowest energy conformation of the molecule, which corresponds to its most stable state. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap signifies that the molecule can be easily excited, suggesting higher chemical reactivity and lower stability. researchgate.net

For related butyl-substituted imidazole (B134444) derivatives, DFT calculations have been used to determine these energies. For instance, in a study of 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, the HOMO energy was found to be -7.99 eV and the LUMO energy was -5.11 eV, resulting in an energy gap of 2.88 eV. uantwerpen.be This value indicates significant potential for intramolecular charge transfer, a characteristic feature of many biologically active molecules. The distribution of these orbitals is also informative; typically, for nitroimidazoles, the LUMO is concentrated over the nitroimidazole ring, highlighting its role in electron-accepting interactions which is often linked to their biological mechanism of action. researchgate.net

Table 1: Frontier Molecular Orbital Properties of a Related Butyl-Imidazole Derivative

| Property | Value |

|---|---|

| EHOMO | -7.99 eV |

| ELUMO | -5.11 eV |

| Energy Gap (ΔE) | 2.88 eV |

| Ionization Potential (I) | 6.43 eV |

| Electron Affinity (A) | -0.1659 eV |

| Global Hardness (η) | 3.22 eV |

| Chemical Potential (µ) | -3.21 eV |

| Global Electrophilicity (ω) | 1.60 eV |

Data derived from a study on 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide. uantwerpen.be

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. researchgate.net

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. For nitroimidazole systems, significant delocalization often occurs between the lone pairs of the oxygen atoms in the nitro group and the π* anti-bonding orbitals of the imidazole ring. These charge-transfer interactions are crucial for understanding the electronic structure and reactivity of the compound. uantwerpen.be

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. uantwerpen.be The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red and yellow regions indicate negative potential (electron-rich areas) and are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas) and are prone to nucleophilic attack. uantwerpen.be

In nitroimidazole derivatives, the most negative regions are consistently located around the oxygen atoms of the nitro group, making them the primary sites for electrophilic interactions. nih.gov Conversely, positive potentials are often found around the hydrogen atoms of the imidazole ring and the alkyl chain. uantwerpen.be The MEP map for this compound would provide a clear visual guide to its chemical reactivity, which is instrumental in understanding its interactions with biological targets. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into a static, minimum-energy structure, molecules in reality are dynamic entities. Molecular Dynamics (MD) simulations are employed to study the conformational flexibility and time-dependent behavior of molecules. iiarjournals.org By simulating the motion of atoms and molecules over time, MD can explore the accessible conformations and the interactions with surrounding molecules, such as solvents or biological macromolecules. nih.govdntb.gov.ua

For molecules with flexible side chains, like the n-butyl group in this compound, MD simulations are crucial for understanding their conformational landscape. A study on related n-butyl substituted nitroimidazoles revealed a significant number of conformers with varying energy levels. iiarjournals.org The total energy of these conformers provides an index of molecular bulkiness and flexibility. iiarjournals.org Such simulations can reveal the preferred orientations of the butyl chain and how these conformations might influence receptor binding or intermolecular interactions. nih.gov

Theoretical Studies on Reaction Pathways and Energy Barriers (e.g., N-alkylation Regioselectivity)

The synthesis of this compound involves the N-alkylation of 2-methyl-4(5)-nitroimidazole. A significant challenge in this synthesis is controlling the regioselectivity, as alkylation can occur at either the N1 or N3 position of the imidazole ring, leading to a mixture of 1,4-nitro and 1,5-nitro isomers. iau.ir Theoretical studies are invaluable for understanding the factors that govern this regioselectivity.

Computational investigations, often performed alongside experimental work, can calculate the energy barriers for the formation of different isomers. researchgate.net The N-alkylation of 2-methyl-4(5)-nitroimidazole with butyl halides has been shown experimentally to be highly regioselective, yielding predominantly the 1,4-nitro isomer (this compound). iau.irresearchgate.net Theoretical calculations support this by demonstrating that the transition state leading to the 1,4-isomer is energetically more favorable. This preference is attributed to a combination of steric and electronic factors, where the sterically less hindered nitrogen atom is preferentially alkylated. iau.irresearchgate.net

Table 2: Regioselectivity in the N-Alkylation of Nitroimidazoles under Different Conditions

| Starting Material | Alkylating Agent | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|

| 4-nitroimidazole (B12731) | Benzyl bromide | K2CO3 | Acetonitrile (B52724) | 60 | 1-benzyl-4-nitroimidazole | 85 |

| 2-methyl-5-nitroimidazole (B138375) | Benzyl bromide | K2CO3 | Acetonitrile | 60 | 1-benzyl-2-methyl-4-nitroimidazole | 66 |

| 2-methyl-4(5)-nitroimidazole | n-Butyl bromide | K2CO3/TBAB | Toluene/H2O | Room Temp | 1-butyl-2-methyl-4-nitroimidazole | >99 |

Data compiled from studies on N-alkylation of various nitroimidazoles. iau.irresearchgate.net TBAB (Tetrabutylammonium bromide) acts as a phase-transfer catalyst.

Quantum Chemical Prediction and Interpretation of Vibrational Spectra

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a compound. Quantum chemical calculations, particularly DFT, can accurately predict these vibrational frequencies. nih.gov By comparing the calculated spectrum with the experimental one, a detailed assignment of the observed vibrational bands to specific molecular motions (e.g., stretching, bending, torsion) can be achieved. uv.mx

For nitroimidazole derivatives, characteristic vibrational bands include the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various vibrations of the imidazole ring and the alkyl chain. researchgate.netuv.mx Theoretical studies on related molecules like 1,2-dimethyl-5-nitroimidazole have shown excellent agreement between vibrational frequencies calculated using the B3LYP method and experimental data. nih.gov Such analyses for this compound would confirm its structure and provide a deeper understanding of its intramolecular dynamics.

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide |

| 2-methyl-4(5)-nitroimidazole |

| 1,2-dimethyl-5-nitroimidazole |

| 2-methyl-5-nitroimidazole |

| 4-nitroimidazole |

| 1-benzyl-4-nitroimidazole |

| 1-benzyl-2-methyl-4-nitroimidazole |

| n-Butyl bromide |

| Benzyl bromide |

| Tetrabutylammonium (B224687) bromide (TBAB) |

| Toluene |

| Acetonitrile |

Molecular Mechanisms of Action and Structure Activity Relationship Sar Studies of 1 N Butyl 2 Methyl 4 Nitroimidazole and Its Analogues Preclinical Focus

Hypoxia-Selective Bioactivation Pathways of Nitroimidazole Derivatives

The defining characteristic of nitroimidazole derivatives is their selective activation under low-oxygen (hypoxic) conditions. openmedscience.com This selectivity provides a therapeutic window, minimizing effects on healthy, well-oxygenated (normoxic) tissues while targeting diseased, oxygen-deficient cells. openmedscience.com

The bioactivation of nitroimidazoles is a reductive process initiated by intracellular enzymes, particularly one-electron reductases like NADPH:cytochrome P450 reductase. nih.gov The core of this process is the reduction of the nitro group (-NO₂) on the imidazole (B134444) ring.

Under normoxic conditions, the initial one-electron reduction forms a nitro radical anion (R-NO₂⁻). openmedscience.comnih.gov This reaction is reversible in the presence of oxygen, as the radical anion rapidly transfers the electron back to molecular oxygen, regenerating the parent nitroimidazole compound and forming a superoxide (B77818) radical. nih.govnih.gov This "futile cycle" prevents the accumulation of further reduced, more toxic metabolites in healthy tissues. nih.gov

In contrast, under hypoxic conditions where oxygen concentration is low (e.g., below 10 mmHg), the initial nitro radical anion is not readily re-oxidized. nih.govnih.gov Instead, it undergoes a series of further, irreversible reduction steps. These multi-electron reductions, involving the addition of two to six electrons, lead to the formation of highly reactive intermediates. openmedscience.com The complete six-electron reduction ultimately yields a non-toxic amino derivative (-NH₂). openmedscience.comacs.org This oxygen-dependent differential metabolism is the fundamental basis for the hypoxia-selectivity of nitroimidazole compounds. nih.gov

The sequential reduction of the nitro group in hypoxic environments generates several highly reactive, short-lived intermediates. Following the initial formation of the nitro radical anion, further reduction leads to the generation of nitroso (R-NO) and hydroxylamine (B1172632) (R-NHOH) derivatives. openmedscience.comnih.gov These species are highly electrophilic and are considered the primary cytotoxic agents. nih.govnih.gov

These reactive intermediates can covalently bind to cellular macromolecules, forming adducts. openmedscience.comnih.gov This covalent binding effectively traps the drug or its metabolites within the hypoxic cell, leading to a cumulative effect. openmedscience.com Preclinical studies have shown that these adducts are formed with various cellular components, most notably thiol-containing molecules such as proteins and the antioxidant glutathione (B108866). nih.govnih.gov The formation of these adducts impairs vital molecular processes and can lead to cellular dysfunction and death. openmedscience.com The stability of these adducts allows for their detection, a principle utilized in imaging techniques where radiolabelled nitroimidazoles like [¹⁸F]FMISO are used to identify hypoxic regions in tumors. nih.gov

Interaction with Biological Macromolecules and Cellular Components (In Vitro and In Silico)

Once activated, the reactive metabolites of nitroimidazoles interact with various essential cellular components, leading to cytotoxicity. The nature and targets of these interactions have been a focus of in vitro and in silico research.

The interaction of nitroimidazoles with DNA is a critical area of investigation. The reduced forms of these compounds are theoretically capable of inducing DNA damage, which would contribute to their therapeutic effect, particularly when used as radiosensitizers. researchgate.net It has been proposed that the reactive intermediates can cause DNA strand breaks and impair repair mechanisms. researchgate.net Some studies have explored linking nitroimidazoles to known DNA intercalating agents, such as phenanthridine, to create compounds that are specifically targeted to DNA. researchgate.net

However, other preclinical research on analogues like iodoazomycin arabinofuranoside (IAZA) and fluoroazomycin arabinofuranoside (FAZA) suggests that covalent binding occurs predominantly with cellular proteins rather than with DNA. nih.govresearchgate.net While these compounds induce cellular responses associated with DNA damage, such as replication stress, direct covalent adducts with DNA were not observed. nih.gov This indicates that the observed genotoxic effects may be indirect consequences of other cellular damage. For other types of compounds, non-covalent interactions like binding to the minor groove of the DNA helix are significant mechanisms of action, often involving specific recognition of AT-rich sequences. nih.govmdpi.com While specific minor groove binding studies for 1-N-butyl-2-methyl-4-nitroimidazole are not prominent, this remains a potential mechanism of interaction for this class of heterocyclic compounds.

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target macromolecule, such as a protein or DNA. nih.govresearchgate.net This in silico approach is valuable in structure-activity relationship (SAR) studies to understand how analogues of a compound might interact with biological targets and to guide the design of more potent derivatives. nih.gov

For nitroimidazole derivatives, docking studies have been employed to investigate their interactions with various enzymes. For instance, studies on other imidazole derivatives have modeled their binding to the active sites of enzymes like NADH-fumarate reductase, a potential target in parasites. nih.gov Such studies help define the crucial amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-protein complex. chemrxiv.org In other research, docking has been used to explore the binding of novel nitroimidazole hybrids to bacterial topoisomerase IV, revealing potential modes of inhibition. acs.org These computational models provide insights into the structural requirements for effective binding and can explain the differential activity observed among various analogues. nih.gov

| Compound Class | Target Enzyme | Key Findings from Docking Studies |

| Imidazole Derivatives | NADH-Fumarate Reductase | Identification of binding pocket and potential for conserved water molecules to mediate ligand-protein interactions. nih.gov |

| Indolin-2-one Nitroimidazole Hybrids | Bacterial Topoisomerase IV | Prediction of binding modes that support enzyme inhibition, independent of nitroreductase activation. acs.org |

| p-Nitrophenyl Hydrazones | COX-2, 5-LOX | Interactions with key amino acids crucial for anti-inflammatory activity were identified. chemrxiv.org |

Two key enzymes identified as targets are:

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH): A crucial enzyme in the glycolytic pathway. Its inhibition can disrupt cellular energy metabolism. nih.govresearchgate.net

Glutathione S-transferase (GST): An enzyme involved in detoxification processes. Its inhibition can increase cellular susceptibility to oxidative stress and toxic compounds. nih.govresearchgate.net

Furthermore, some nitroimidazole derivatives have been specifically designed or discovered to inhibit other enzyme systems. For example, certain 5-nitroimidazole derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to neurodegenerative diseases. nih.gov Another area of study involves Nim proteins (e.g., NimA), which are bacterial reductases that confer resistance to 5-nitroimidazoles by converting the nitro group into a non-toxic amine, preventing the formation of bactericidal radicals. nih.gov Understanding these enzyme interactions is crucial for elucidating the full spectrum of biological activity and potential resistance mechanisms. nih.gov

Structure-Activity Relationships (SAR) in Preclinical Biological Assays

The biological activity of nitroimidazole compounds is intricately linked to their chemical structure. Preclinical studies have systematically explored how modifications to the N-alkyl chain, the substituents on the imidazole ring, and the isomeric form of the molecule impact its efficacy in various biological assays.

Influence of N-Alkyl Chain Length on Biological Activity

The length of the N-alkyl chain on the imidazole ring is a critical determinant of the biological activity of nitroimidazoles. Preclinical in vitro studies investigating the antitumor effects of a series of N-alkyl-nitroimidazoles (with alkyl chains varying from methyl to butyl) have demonstrated that this structural feature significantly influences cytotoxicity against different cancer cell lines. openmedicinalchemistryjournal.comscispace.com

One study evaluated N-alkyl-nitroimidazoles against A549 lung cancer cells and MDA-MB-231 breast cancer cells. researchgate.net For the A549 lung cancer cell line, an inverse relationship was observed between the length of the N-alkyl chain and the anticancer activity; as the chain length increased from methyl to butyl, the antitumor effect decreased. scispace.comresearchgate.net In contrast, for the MDA-MB-231 breast cancer cell line, the activity did not vary significantly with the increase in alkyl chain length, suggesting that the influence of this parameter is cell-type specific. scispace.comresearchgate.net The N-methyl-nitroimidazole and N-ethyl-nitroimidazole compounds showed the highest cytotoxic activity against both cell lines. researchgate.net

This phenomenon, where biological activity is modulated by the hydrophobicity and steric bulk of an alkyl chain, is also observed in other classes of compounds, though the specific trend can vary. For instance, in some antimicrobial agents, activity increases with chain length up to an optimal point, after which it may decrease due to reduced solubility, a phenomenon known as the "cut-off effect". chemrxiv.org

| Compound | LC50 in A549 Lung Cancer Cells (µM ± SD) | LC50 in MDA-MB-231 Breast Cancer Cells (µM ± SD) |

|---|---|---|

| N-methyl-nitroimidazole | 17.00 ± 1.7 | 16.67 ± 2.3 |

| N-ethyl-nitroimidazole | 14.67 ± 2.5 | 17.33 ± 2.1 |

| N-propyl-nitroimidazole | 19.33 ± 3.2 | 21.50 ± 4.9 |

| N-butyl-nitroimidazole | 32.33 ± 3.1 | 17.00 ± 1.7 |

Data sourced from a study by Villa-Pulgarin et al. researchgate.net The LC50 represents the concentration required to kill 50% of the cells.

Role of Methyl and Nitro Substituents on Imidazole Ring in Modulating Activity

The methyl and nitro groups attached to the imidazole ring are fundamental to the molecule's biological profile. The nitro group (—NO₂) is a strong electron-withdrawing group, while the methyl group (—CH₃) is electron-donating. beilstein-journals.org This electronic difference is a key factor in modulating the molecule's reactivity and interaction with biological targets.

The electron-withdrawing nature of the nitro group is crucial for the compound's mechanism of action, particularly in its role as a radiosensitizer and hypoxia-selective agent. nih.govnih.gov This group lowers the reduction potential of the molecule, allowing it to be selectively reduced in the low-oxygen environment of hypoxic cells. nih.gov The introduction of additional electron-accepting substituents on the imidazole ring can further enhance this effect, leading to increased cytotoxic and radiosensitizing activity. researchgate.net

Conversely, the presence and position of a methyl group can also influence activity. In some contexts, such as certain imidazole-based supramolecular complexes, the introduction of a methyl group has been found to reduce antitumor activity, potentially by deforming the planar structure of the imidazole ring and hindering its interaction with targets like DNA. nih.gov In other nitroimidazole series, alkylation at certain positions has been shown to decrease potency, possibly by sterically hindering the optimal orientation of the molecule within an enzyme's active site. nih.gov

Impact of Isomeric Forms on Reactivity and Biological Effects

The position of the nitro group on the imidazole ring—creating isomers such as 2-nitro, 4-nitro, and 5-nitroimidazoles—has a profound impact on the compound's biological properties and applications. nih.gov Preclinical studies have consistently shown that these isomers possess distinct activity profiles. mdpi.comresearchgate.net

A significant finding is that derivatives with the nitro group in the 4-position of the imidazole ring are often substantially more active than their 5-nitro counterparts. mdpi.com The stability of these isomers also differs; for instance, in the case of 4(5)-nitroimidazole, there is a tautomeric equilibrium where the hydrogen atom can be on either nitrogen. However, this equilibrium strongly favors the 4-nitroimidazole (B12731) form, with a reported ratio of approximately 400:1. nih.gov

This difference in activity is exploited in drug design, with different isomers being developed for different purposes. For example, 2-nitroimidazoles like misonidazole (B1676599) have been extensively investigated as radiosensitizers for hypoxic tumors, while 5-nitroimidazoles like metronidazole (B1676534) are widely used as antimicrobial agents against anaerobic bacteria and protozoa. researchgate.netnih.gov The 4-nitroimidazole scaffold, central to the subject of this article, represents another class with its own unique biological activities.

Radiosensitization Mechanisms of Hypoxic Cells (Preclinical Research)

Nitroimidazoles, including 4-nitroimidazole derivatives, are well-known for their ability to selectively sensitize hypoxic (low-oxygen) tumor cells to radiation, a property that has been a major focus of preclinical cancer research. nih.gov The underlying mechanism is based on the electron-affinic properties conferred by the nitro group. nih.gov

In the oxygen-deficient environment characteristic of solid tumors, the nitroimidazole compound undergoes a one-electron reduction, typically catalyzed by cellular flavoproteins, to form a nitro radical-anion. nih.gov In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound in a "futile cycle," thus protecting normal, well-oxygenated tissues. nih.govmdpi.com

However, under hypoxic conditions, this re-oxidation is limited. The nitro radical-anion can undergo further reduction to form highly reactive species, such as nitroso and hydroxylamine derivatives. nih.govnih.gov These reactive intermediates can then covalently bind to essential cellular macromolecules, including proteins and potentially DNA, leading to cellular damage and enhanced killing by radiation. nih.govnih.gov Preclinical studies with 2-nitroimidazoles have shown that these drugs can covalently bind to cellular proteins, inhibiting the activity of key enzymes and inducing replication stress, ultimately leading to cell death. nih.gov This selective trapping and activation within hypoxic cells is the basis for their efficacy as radiosensitizers. nih.gov

Comparative Mechanistic Studies with Related Nitroimidazole Scaffolds (e.g., 2-nitroimidazole (B3424786), 5-nitroimidazole)

Comparative studies of different nitroimidazole isomers reveal both common mechanistic threads and important distinctions. The common feature across 2-, 4-, and 5-nitroimidazole scaffolds is that their biological activity is dependent on the reductive activation of the nitro group. nih.gov These compounds are effectively prodrugs that are converted into their cytotoxic forms under specific physiological conditions, primarily low oxygen levels. nih.govresearchgate.net

The mechanism of action for 5-nitroimidazoles, such as metronidazole, against anaerobic organisms involves the reduction of the nitro group by low-redox-potential proteins unique to these anaerobes, like ferredoxin. mdpi.commdpi.com This process generates reactive nitrogen species that cause lethal damage to the organism's DNA and other vital biomolecules. mdpi.comresearchgate.net

Similarly, 2-nitroimidazoles, explored as anticancer agents and radiosensitizers, are activated by bioreduction in hypoxic tumor cells. nih.gov Their mechanism, however, appears to heavily involve the covalent modification of cellular proteins, leading to enzyme inhibition and the induction of replication stress, rather than direct DNA damage. nih.gov

While the specific enzymes and downstream cellular targets may vary between the isomers, the overarching principle remains the same: the nitro group acts as a hypoxia-sensitive "switch" that triggers the formation of cytotoxic agents. nih.gov Comparative evaluations of 2-methyl-5-nitroimidazole (B138375) compounds have also shown that even within the same isomeric class, substitutions at the N1 position can fine-tune the activity, resulting in a range of potencies against the same bacterial strains. nih.gov This highlights the intricate structure-activity relationships that govern the efficacy of this versatile class of compounds.

| Compound | Relative Molar Activity Ranking | Geometric Mean MIC (µM) |

|---|---|---|

| Tinidazole | 1 | 0.5 |

| Panidazole | 2 | - |

| Ornidazole | 3 | - |

| Metronidazole | 4 | - |

| Secnidazole | 5 | - |

| Carnidazole | 6 | - |

| Dimetridazole | 7 | 6.6 |

Data adapted from Jokipii & Jokipii (1985). nih.gov The study ranked seven compounds based on molar activity against B. fragilis. A lower rank indicates higher activity. Specific geometric mean MICs were provided for the most and least active compounds in the abstract.

Design, Synthesis, and Evaluation of Advanced Analogues of 1 N Butyl 2 Methyl 4 Nitroimidazole

Development of Bifunctional Conjugates and Coordination Complexes (e.g., Metal-Nitroimidazole Complexes for Hypoxia Theranosis Research)

A significant strategy in advancing nitroimidazole-based research involves the creation of bifunctional conjugates and coordination complexes, particularly with metals, for "theranostics"—a combination of therapy and diagnostics. These metal-nitroimidazole complexes are designed to target hypoxic tissues, which are characteristic of many solid tumors. openmedscience.comopenmedscience.com The underlying principle is the bioreductive activation of the nitroimidazole moiety in low-oxygen environments. This process leads to the trapping of the molecule, and by extension, the attached metal radionuclide, within hypoxic cells. openmedscience.com

The choice of the metal is crucial for the theranostic application. Radioisotopes of transition metals like copper (Cu) and technetium (Tc) have been extensively studied. openmedscience.comopenmedscience.com These complexes possess two reducible centers: the nitroimidazole group and the metal core. This dual reducibility can theoretically enhance the selectivity and sensitivity for hypoxic tissues compared to compounds with only one reducible component. openmedscience.comopenmedscience.com

One notable class of ligands used to create these complexes are bis(thiosemicarbazones), which form stable complexes with Cu(II). By conjugating nitroimidazole moieties to these copper complexes, researchers aim to leverage both the metal reduction and nitroimidazole reduction trapping mechanisms. openmedscience.comnih.gov For instance, conjugates of diacetyl-bis(N4-methylthiosemicarbazonato)copper(II) with 2- or 4-nitroimidazoles have been synthesized. openmedscience.com The resulting complexes, such as 64Cu-ATSM/A derivatives, have shown hypoxia-selective uptake in in vitro studies with cancer cell lines. nih.gov The position of the nitro group on the imidazole (B134444) ring influences the reduction potential and, consequently, the hypoxia selectivity, with 2-nitroimidazole (B3424786) derivatives often showing greater selectivity than their 4-nitroimidazole (B12731) counterparts. openmedscience.com

Another approach involves conjugating nitroimidazoles to bifunctional chelating agents like 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA) and its derivatives for labeling with radioisotopes such as Gallium-68 (68Ga). researchgate.net These 68Ga-labeled nitroimidazole conjugates have demonstrated higher uptake in cancer cells under hypoxic conditions compared to normoxic conditions in preclinical studies. researchgate.netkoreascience.kr

| Complex Type | Metal Isotope | Chelator/Ligand | Key Finding | Reference |

| Copper-bis(thiosemicarbazone) | 64Cu | H₂ATSM/A | Displayed appreciable hypoxia selectivity in EMT6 carcinoma cells. | nih.gov |

| Copper-bis(thiosemicarbazone) | 64Cu | H₂ATSM/en | Demonstrated superior hypoxia selectivity compared to 64Cu-ATSM. | nih.gov |

| Technetium-nitroimidazole | 99mTc | Iminodiacetic acid (IDA) | Showed uptake in fibrosarcoma tumors in mice. | openmedscience.com |

| Gallium-nitroimidazole | 68Ga | NOTA | Exhibited higher uptake in hypoxic cancer cells than normoxic cells. | researchgate.net |

Exploration of Novel Substituents and Hybrid Molecules for Enhanced Research Probes

To further refine the properties of nitroimidazole-based compounds, researchers have explored the introduction of novel substituents and the creation of hybrid molecules. The goal is to improve characteristics such as target affinity, pharmacokinetic profiles, and imaging properties.

One area of investigation is the synthesis of new 4-nitroimidazole analogues bearing different heterocyclic moieties. For example, a series of 4-nitroimidazoles have been synthesized with aryl piperazine, tetrazole, and 1,3,4-thiadiazole (B1197879) substituents. nih.gov These modifications can significantly impact the biological activity of the parent molecule. In one study, a tetrazole derivative of 4-nitroimidazole demonstrated potent antiproliferative activity against a range of human cancer cell lines. nih.gov

Hybrid molecules that combine the nitroimidazole scaffold with another pharmacophore represent another promising strategy. mdpi.com For instance, nitroimidazoles have been linked to indolin-2-one substituents. This combination has unexpectedly resulted in compounds with potent activity against aerobic bacteria, suggesting a mode of action beyond the classical anaerobic bioreduction of the nitro group. acs.org These hybrids were found to have a higher redox potential compared to traditional 5-nitroimidazoles, which may facilitate their reduction even in the presence of oxygen. acs.org

The synthesis of N¹-Alkyl-2-methyl-4-nitro-3-imidazolium salts with various organic anions like 3,5-diaminobenzoate and 3,5-dinitrobenzoate (B1224709) represents another avenue of exploration. researchgate.net These ionic liquids based on the 4-nitroimidazole structure have been synthesized and characterized, opening up possibilities for new applications. researchgate.net

| Compound Class | Novel Substituent/Hybrid Partner | Potential Application | Key Finding | Reference |

| 4-Nitroimidazole Analogue | Tetrazole | Anticancer | Potent antiproliferative activity against multiple cancer cell lines. | nih.gov |

| 4-Nitroimidazole Analogue | Aryl piperazine | Anticancer | Exhibited activity against a selection of cancer cell lines. | nih.gov |

| Nitroimidazole Hybrid | Indolin-2-one | Antibacterial | Potent activity against aerobic bacteria, with a higher redox potential. | acs.org |

| 4-Nitroimidazolium Salt | 3,5-Diaminobenzoate | Not specified | Successful synthesis with excellent yields. | researchgate.net |

Strategies for Modulating Bioreducibility and Target Specificity in Experimental Models

The effectiveness of nitroimidazoles as hypoxia-selective agents is critically dependent on their bioreducibility. researchgate.net Therefore, strategies to modulate this property are of great interest in the design of new experimental compounds. The bioreduction of the nitro group is a key activation step, and its efficiency is influenced by the electron affinity of the molecule. nih.gov

The position of the nitro group on the imidazole ring (e.g., 2-, 4-, or 5-nitro) is a major determinant of the compound's reduction potential and, consequently, its biological activity. researchgate.netunimib.it Generally, 2-nitroimidazoles have been found to possess optimal reduction potentials for selective accumulation in hypoxic tumor cells. researchgate.net The introduction of electron-withdrawing or electron-donating substituents on the imidazole ring or its side chains can further fine-tune the electron affinity and thus modulate bioreducibility. nih.gov For example, in a series of nitroimidazole sulfonamides, the sensitizer (B1316253) enhancement ratios were strongly influenced by the electron affinity, which was modulated by the nature of the side chain. nih.gov

Target specificity can also be enhanced by conjugating the nitroimidazole moiety to molecules that have an affinity for specific cellular targets or transport mechanisms. For instance, linking a nitroimidazole to a glucose analogue was explored with the aim of targeting glucose transporter 1 (GLUT1), which is often overexpressed in cancer cells. scite.ai

Recent research has also explored the use of nitroimidazole-based nanocomplexes to modulate the tumor microenvironment. For example, self-assembled nanocomplexes of copper ions and 2-nitroimidazole have been designed to deplete intracellular antioxidants like glutathione (B108866) (GSH) and NADPH, thereby enhancing chemodynamic therapy. acs.org The bioreduction of 2-nitroimidazole in hypoxic conditions contributes to the consumption of NADPH, sensitizing the cancer cells to oxidative stress. acs.org

Analytical Methodologies for Research on 1 N Butyl 2 Methyl 4 Nitroimidazole

Chromatographic Techniques for Separation and Purity Assessment in Research Samples (e.g., High-Performance Liquid Chromatography, HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purity determination of nitroimidazole compounds, including 1-N-butyl-2-methyl-4-nitroimidazole. While specific methods for this compound are not extensively published, established methodologies for structurally similar nitroimidazoles provide a strong framework for its analysis. These methods are essential for ensuring the quality of the compound used in research and for monitoring its behavior in various experimental systems.

Typically, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. The composition of the mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is optimized to achieve efficient separation from impurities and other components in the sample matrix. nih.govjst.go.jp Detection is commonly performed using a UV detector, as the nitroimidazole ring system exhibits strong absorbance in the UV region. nih.gov For more sensitive and selective analysis, especially in complex biological matrices, HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govjst.go.jpnih.govdndi.orgresearchgate.net

Research on the synthesis of this compound has utilized techniques such as elemental analysis, FT-IR, and NMR for structural characterization, confirming the identity of the synthesized compound. researchgate.netresearchgate.net Following synthesis, HPLC would be the standard method to assess its purity before its use in further research.

Table 1: Representative HPLC Conditions for Analysis of Nitroimidazole Derivatives

| Parameter | Typical Conditions for Nitroimidazole Analysis |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) / Ultra-High Performance Liquid Chromatography (UHPLC) |

| Column | Reversed-phase C18 column |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous formic acid and acetonitrile/methanol jst.go.jpnih.gov |

| Flow Rate | Typically 0.5 - 1.0 mL/min nih.govresearchgate.net |

| Detection | UV-Vis Detector (e.g., at 313 nm for benznidazole) or Tandem Mass Spectrometry (MS/MS) nih.govnih.gov |

| Injection Volume | Dependent on concentration and sensitivity requirements |

| Temperature | Often performed at room temperature or slightly elevated (e.g., 40°C) |

This table presents a generalized summary of conditions based on methods for related nitroimidazole compounds. nih.govjst.go.jpnih.govresearchgate.net Specific parameters would require optimization for this compound.

Spectrophotometric and Cell-Based Assays for Quantitative Analysis in Preclinical Research

In preclinical research, spectrophotometric and cell-based assays are vital for quantifying the concentration of this compound and evaluating its biological activity.

Spectrophotometric Assays:

Spectrophotometric methods offer a simple and cost-effective way to determine the concentration of nitroimidazoles in various samples. These methods often rely on the chemical modification of the nitroimidazole molecule to produce a colored compound, the absorbance of which can be measured at a specific wavelength. researchgate.netsrce.hrsid.ir A common approach involves the reduction of the nitro group to an amino group, which is then diazotized and coupled with a chromogenic agent to form a stable, colored azo dye. researchgate.netsrce.hr The intensity of the color, and thus the absorbance, is directly proportional to the concentration of the nitroimidazole in the sample. While direct UV spectrophotometry can also be used, methods involving derivatization enhance specificity and sensitivity, particularly in complex mixtures. nih.gov

Cell-Based Assays:

Cell-based assays are indispensable in preclinical research to assess the biological effects of compounds like this compound. These assays are used to determine the compound's efficacy and to understand its mechanism of action at the cellular level. A widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. openmedicinalchemistryjournal.combrieflands.com In this assay, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals, the amount of which can be quantified spectrophotometrically. A decrease in formazan production in the presence of the test compound indicates reduced cell viability. Such assays are crucial for determining the concentration-dependent effects of a compound on various cell lines, including cancer cells or microbial cells. openmedicinalchemistryjournal.combrieflands.com

Table 2: Overview of Quantitative Assays for Preclinical Research of Nitroimidazoles

| Assay Type | Principle | Typical Application in Preclinical Research |

| Spectrophotometry | Measurement of light absorbance by a colored derivative of the analyte. researchgate.netsrce.hrsid.ir | Quantification of the compound in solutions and simple biological matrices. |

| MTT Assay | Enzymatic reduction of MTT by viable cells to a colored formazan product. openmedicinalchemistryjournal.combrieflands.com | Assessment of the compound's effect on cell proliferation and viability. |

| Clonogenic Assay | Measures the ability of a single cell to grow into a colony. mdpi.com | Evaluation of the long-term cytotoxic or cytostatic effects of a compound. |

This table provides a summary of common assay types used for nitroimidazole derivatives in a preclinical context. researchgate.netsrce.hrsid.iropenmedicinalchemistryjournal.combrieflands.commdpi.com

Emerging Research Frontiers and Future Scholarly Outlook for 1 N Butyl 2 Methyl 4 Nitroimidazole

The landscape of chemical research is in a constant state of evolution, driven by the dual needs for novel molecular architectures and a deeper understanding of their functional capabilities. Within this dynamic environment, 1-N-butyl-2-methyl-4-nitroimidazole stands as a compound of significant interest, emblematic of the broader class of nitroimidazole derivatives. Its unique structural features—a substituted imidazole (B134444) ring appended with a nitro group—position it at the crossroads of diverse scientific disciplines. This article explores the emerging research frontiers and future scholarly outlook for this compound and its analogues, focusing on materials science, integrated design methodologies, advanced synthesis and characterization, and the intricate challenges of molecular interactions.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for characterizing 1-N-butyl-2-methyl-4-nitroimidazole?

- Methodological Answer :

- X-ray crystallography resolves the crystal structure, particularly addressing residual electron density peaks via anharmonic refinement for nitro and amino groups .

- NMR spectroscopy (1H and 13C) confirms molecular connectivity, with chemical shifts reflecting substituent effects (e.g., butyl chain deshielding adjacent protons) .

- IR spectroscopy identifies nitro group vibrations (~1520 cm⁻¹ for asymmetric NO₂ stretching) and C-H bending modes from methyl/butyl groups .

Q. What synthetic strategies are used to prepare this compound?

- Methodological Answer :

- Alkylation of 2-methyl-4-nitroimidazole using n-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization includes solvent selection (polar aprotic solvents enhance nucleophilicity) and temperature control (60–80°C) to minimize side reactions .

- Purification via silica gel chromatography (hexane/ethyl acetate eluent) or recrystallization from ethanol ensures >95% purity. Yield improvements focus on stoichiometric excess of alkylating agent .

Q. How are computational methods applied to predict physicochemical properties of this compound?

- Methodological Answer :

- DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and compute properties like LogP (2.42) and polar surface area (63.64 Ų), correlating with solubility and permeability .

- Molecular docking evaluates potential bioactivity by simulating interactions with target proteins (e.g., nitroreductases), though experimental validation is required .

Advanced Research Questions

Q. How does charge-density analysis resolve crystallographic ambiguities in nitroimidazole derivatives?

- Methodological Answer :

- Anharmonic refinement models electron density distortions around nitro groups, reducing residual peak artifacts in Fourier maps .

- Free R-factor validation partitions crystallographic data to assess model bias. A ΔR-free < 0.05 indicates robust refinement, distinguishing true structural features (e.g., dimeric H-bonding) from overfitting .

Q. What topological criteria differentiate weak intermolecular interactions in crystalline this compound?

- Methodological Answer :

- Koch-Popelier criteria :

- C-H···O/N interactions : Electron density (ρ) > 0.008 e/ų and Laplacian (∇²ρ) > 0.03 e/Å⁵ confirm weak hydrogen bonds.

- C-H···π contacts : ρ ~0.005 e/ų suggests van der Waals dominance. Energy analysis via exponential decay models relates interaction strength to contact distance (e.g., <3.5 Å for directional bonds) .

Q. How do symmetry-independent molecules (Z' = 2) influence crystallographic interpretation?

- Methodological Answer :

- Free R-factor partitioning validates positional parameters for independent molecules. Discrepancies >0.1 indicate structural heterogeneity (e.g., conformational flexibility in the butyl chain) .

- Dimer analysis : Strong N-H···N bonds between symmetry-unrelated molecules stabilize the lattice. Comparative packing diagrams (e.g., vs. Z' = 1 analogs) reveal steric effects of substituents .

Q. What experimental design addresses contradictions in nitroimidazole bioactivity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.